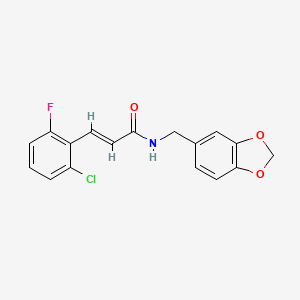![molecular formula C12H18N2O3 B5739318 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MFE or NSC 33994 and belongs to the class of furan derivatives. It has been found to possess a range of biological activities, making it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the inflammatory response. The compound has also been shown to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide in lab experiments is its ability to selectively target certain enzymes and biological pathways. This makes it a valuable tool for studying the mechanisms underlying various diseases. However, the compound may also have limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide involves the reaction of 2-methyl-3-furoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its potential use in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTWSKTFKSGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)

